molecular formula C13H12ClN B022680 6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride CAS No. 109218-89-5

6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride

Cat. No.: B022680
CAS No.: 109218-89-5
M. Wt: 217.69 g/mol
InChI Key: BEGLRFGWZZKYIT-UHFFFAOYSA-N
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Description

6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an acenaphthylene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride typically involves multi-step organic reactions. One common method includes the cyclopropanation of acenaphthylene derivatives followed by amination. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring and subsequent amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-carbonyl chloride
  • 7,7a-Dihydro-6bH-cyclopropa[a]acenaphthylen-7-amine

Uniqueness

6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride is unique due to its specific structural features, such as the cyclopropane ring fused to the acenaphthylene system. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

tetracyclo[7.3.1.02,4.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N.ClH/c14-13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)13;/h1-6,11-13H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGLRFGWZZKYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4C(C4N)C3=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride
Reactant of Route 2
6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride
Reactant of Route 3
6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride
Reactant of Route 4
6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride
Reactant of Route 5
6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride
Reactant of Route 6
6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride

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